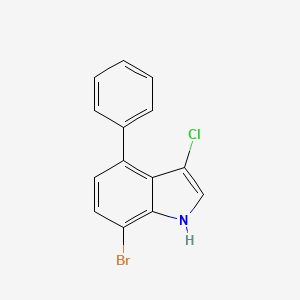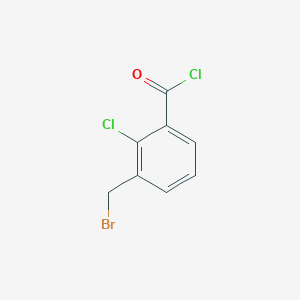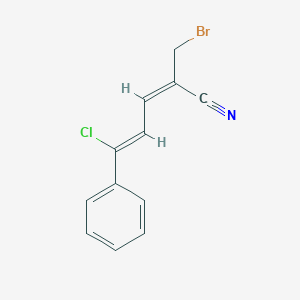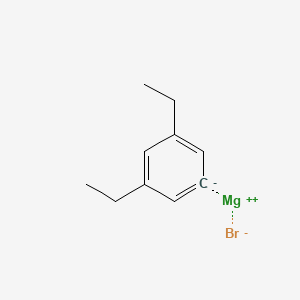
2-Amino-7-fluoro-3-propylquinoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-7-fluoro-3-propylquinoline hydrochloride: is a chemical compound with the molecular formula C₁₂H₁₃FN₂·HCl. It is primarily used in research settings, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes a quinoline core substituted with an amino group, a fluorine atom, and a propyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-7-fluoro-3-propylquinoline hydrochloride typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Addition of the Propyl Group: The propyl group can be added through alkylation reactions using propyl halides.
Amination: The amino group can be introduced through nucleophilic substitution reactions using ammonia or amines.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted position.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Amino or thio-substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
2-Amino-7-fluoro-3-propylquinoline hydrochloride is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-Amino-7-fluoro-3-propylquinoline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
2-Aminoquinoline: Lacks the fluorine and propyl substituents.
7-Fluoroquinoline: Lacks the amino and propyl substituents.
3-Propylquinoline: Lacks the amino and fluorine substituents.
Uniqueness: 2-Amino-7-fluoro-3-propylquinoline hydrochloride is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the amino group enhances its reactivity, the fluorine atom increases its lipophilicity and stability, and the propyl group affects its overall molecular conformation and interactions.
Propiedades
Número CAS |
1171029-72-3 |
|---|---|
Fórmula molecular |
C12H14ClFN2 |
Peso molecular |
240.70 g/mol |
Nombre IUPAC |
7-fluoro-3-propylquinolin-2-amine;hydrochloride |
InChI |
InChI=1S/C12H13FN2.ClH/c1-2-3-9-6-8-4-5-10(13)7-11(8)15-12(9)14;/h4-7H,2-3H2,1H3,(H2,14,15);1H |
Clave InChI |
GIBYZDYCZLUKCD-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(N=C2C=C(C=CC2=C1)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


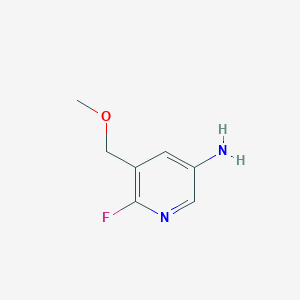
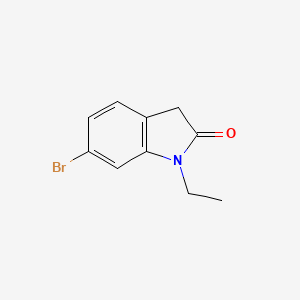
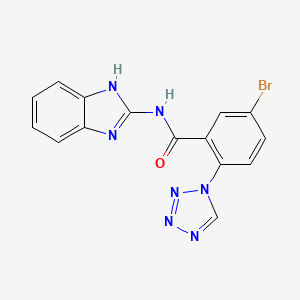
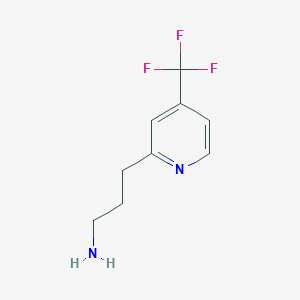
![(2S)-2-(4-Nitrophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B12634963.png)
![5-[(4R,5R)-5-Ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl]pent-4-enal](/img/structure/B12634978.png)

![1,3-Benzenediol, 4-[2-ethyl-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B12634981.png)
